Lithium aluminate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Radiation Dosimetry

Lithium aluminate exhibits excellent radiation resistance and luminescence properties, making it a promising candidate for radiation dosimetry []. It can be used in thermoluminescent dosimeters (TLDs) to measure the absorbed dose of ionizing radiation. When exposed to radiation, LiAlO₂ traps electrons and holes within its crystal lattice. Heating the material releases the trapped energy as light, which can then be measured and correlated to the absorbed dose [].

Solid-State Electrolytes

Solid-state electrolytes are crucial components in next-generation batteries due to their improved safety and performance compared to liquid electrolytes. Lithium aluminate, particularly in its garnet form (Li₇La₃Zr₂O₁₂), shows promise as a solid-state electrolyte material due to its high lithium ion conductivity and stability [].

Fusion Energy Research

Lithium aluminate is being investigated as a potential material for the breeding blanket in fusion reactors. The breeding blanket is a component that surrounds the reactor core and captures neutrons released from the fusion reaction. LiAlO₂ can be used as a tritium breeder, where it reacts with neutrons to produce tritium, a key fuel for fusion reactors [].

Other Research Applications

Beyond the aforementioned areas, lithium aluminate finds application in various other scientific research fields:

- Catalyst: LiAlO₂ can be used as a catalyst for various chemical reactions due to its Lewis acidity and high surface area [].

- Biomedical applications: Research explores the use of LiAlO₂ nanoparticles for drug delivery and bioimaging due to their biocompatibility and unique properties [].

- Optical materials: LiAlO₂ can be doped with different elements to create scintillators for radiation detection and other optical applications [].

Lithium aluminate (LiAlO2), also known as lithium aluminium oxide, is an inorganic chemical compound classified as an aluminate of lithium []. It is a white crystalline powder or solid found in various forms, including rods []. Research into lithium aluminate is significant due to its unique properties that hold promise for various applications in microelectronics, nuclear technology, and even building materials [, , ].

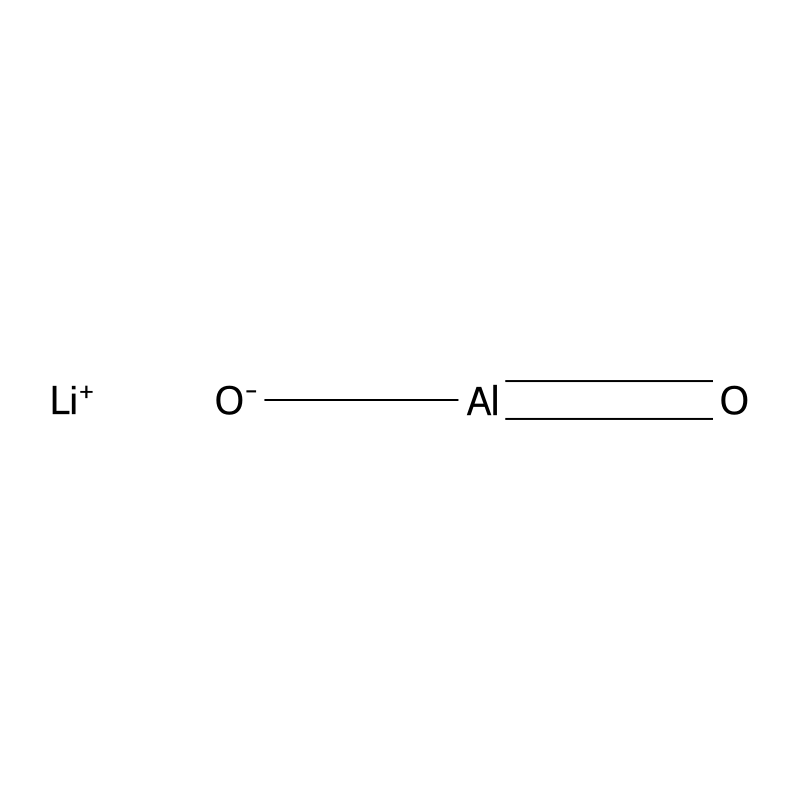

Molecular Structure Analysis

Lithium aluminate possesses a crystal structure with alternating layers of lithium cations (Li+) and octahedral units of AlO₆³⁻ anions []. This layered structure is similar to that of hydrotalcite, a naturally occurring magnesium-aluminium hydroxide mineral []. The key feature of this structure is its excellent lattice match with gallium nitride (GaN), a crucial semiconductor material used in electronics []. This lattice match makes lithium aluminate a valuable substrate for GaN epitaxial growth, leading to improved device performance [].

Chemical Reactions Analysis

Several chemical reactions involving lithium aluminate are relevant to scientific research. Here's an overview of some important ones:

- Synthesis: Lithium aluminate can be synthesized through various methods, including solid-state reactions between lithium carbonate (Li₂CO₃) and aluminum oxide (Al₂O₃) at high temperatures []. Here's the balanced equation for this reaction:

Li₂CO₃ (s) + Al₂O₃ (s) → 2 LiAlO₂ (s) + CO₂ (g) ΔH > 0 (endothermic) []

- Decomposition: Lithium aluminate exhibits high thermal stability, decomposing only at extremely high temperatures exceeding 1625°C [].

Physical And Chemical Properties Analysis

The mechanism of action of lithium aluminate depends on the specific application. Here are two notable examples:

- In microelectronics: As a substrate for GaN epitaxial growth, lithium aluminate's lattice match with GaN minimizes defects and improves the electrical properties of the resulting GaN layer []. This improved layer performance translates to better efficiency and power handling capabilities in electronic devices.

- In nuclear technology: Lithium aluminate is being explored as a solid tritium breeder material. Tritium, a radioactive isotope of hydrogen, is a key fuel component in nuclear fusion reactions. Lithium aluminate's structure allows it to capture neutrons and convert lithium-6 (⁶Li) into tritium (³H) through a nuclear reaction.

Historical Methods

Early preparations involved solid-state reactions between aluminum trioxide (Al₂O₃) and lithium-containing compounds like lithium carbonate (Li₂CO₃), lithium hydroxide (LiOH), lithium oxide (Li₂O), or lithium acetate (LiAc). These reactions typically occurred between 400°C to 1000°C but were often plagued by issues like evaporation of lithium and contamination during grinding operations .

Modern Methods

Modern synthesis techniques include solid-state reactions, wet chemical methods, sol-gel processes, template-assisted syntheses, various precursors, and combustion processes. These methods have improved the purity and control over particle size of lithium aluminate. For instance, the EDTA-citrate complexing method allows for the production of pure crystalline nanoparticles at relatively low temperatures around 700°C .

Microelectronics

In microelectronic applications, lithium aluminum oxide serves as an insulating layer due to its electrical properties. Its use helps in controlling current flow within electronic devices by providing a stable barrier against moisture and other contaminants .

Flotation Processes

For flotation purposes, particularly in mining operations, modifying the surface chemistry of lithium aluminate particles enhances their hydrophobic nature. This modification prevents the formation of undesirable hydrophilic surfaces and reduces the release of lithium ions during aqueous processing stages .

Energy Storage

Given its role in battery technology, lithium’s inherent presence makes it relevant in energy storage systems like lithium-ion batteries. Although not directly involved in these batteries, understanding its stability under different conditions contributes to optimizing battery performance .

Molten Carbonate Fuel Cells

Lithium aluminum oxide powders synthesized via cost-effective routes find application in molten carbonate fuel cells. Here, they serve as matrices enhancing the efficiency of these electrochemical reactors .

Acid-Base Interactions

Studies on the interaction between lithium aluminate and acidic environments reveal significant exchange reactions. Specifically, exposure to benzoic acid leads to substantial lithium-proton exchange, forming new compounds like lithium hydrogen aluminum phosphate .

Hydrophobization Effects

Investigations involving surfactants such as Punicines show that these molecules effectively prevent the formation of hydrophilic surfaces on lithium aluminate particles. This hydrophobization improves the efficiency of froth flotation processes by reducing unwanted interactions with water .

Thermal Stability

Thermal behavior studies indicate distinct phases of decomposition when synthesizing lithium aluminate. High-temperature calcination transforms initial amorphous or hydrated forms into well-crystallized oxides free of organic residues .

Similar Compounds

Similar compounds include other metal aluminum oxides such as sodium aluminate (NaAlO₂), potassium aluminate (KAlO₂), magnesium aluminate spinel ((Mg,Fe)Al₂O₄), and calcium aluminate cement (CaO·Al₂O₃).

Sodium Aluminate (NaAlO₂)

Sodium aluminate shares similarities with lithium aluminate but exhibits different reactivities due to the larger ionic radius of sodium compared to lithium. This difference affects its application in various industries, particularly in glass manufacturing and wastewater treatment .

Potassium Aluminate (KAlO₂)

Potassium aluminate displays higher solubility than lithium aluminate, making it useful in textile dyeing and tanning leather processes. Its ability to dissolve readily makes it easier to apply in these industries despite having some limitations in electrical insulation properties .

Magnesium-Aluminum Spinel ((Mg,Fe)Al₂O₄)

Magnesium-aluminum spinels offer superior mechanical strength and resistance to corrosion, making them ideal for refractory applications in furnaces and kilns. Unlike lithium aluminate, these ceramics require sintering at much higher temperatures to achieve full densification .

Calcium Aluminate Cement (CaO·Al₂O₃)

Calcium aluminate cement combines calcium oxide with aluminum oxide to form a hardening agent used extensively in construction projects requiring high-strength concrete mixes. Although not structurally identical to lithium aluminate, its composite nature offers robustness against extreme conditions found in building structures.

Each of these compounds possesses unique characteristics tailored to specific industrial needs, reflecting the versatility inherent within the broader family of metal aluminum oxides.By examining the diverse aspects of lithium aluminum oxide—its description,

The exploration of lithium aluminate began indirectly with the discovery of lithium itself. In 1817, Johan August Arfvedson identified lithium while analyzing petalite (LiAlSi₄O₁₀), though isolation of elemental lithium via electrolysis was achieved later by Robert Bunsen and Augustus Matthiessen in 1855. The synthesis of lithium aluminate gained momentum in the mid-20th century, driven by its potential in nuclear and materials science. Early studies focused on phase stability, with γ-LiAlO₂ identified as the most thermodynamically stable polymorph.

A pivotal shift occurred in the 1980s when γ-LiAlO₂ was recognized as a tritium breeder material in nuclear fusion reactors due to its radiation resistance and lithium-6 enrichment capabilities. Parallel advancements in solid oxide fuel cells (SOFCs) highlighted its utility as an electrolyte support, leveraging its high melting point (~1,900°C) and chemical inertness.

Key Historical Milestones:

- 1940s: Initial investigations into lithium ceramics for nuclear applications.

- 1980s: γ-LiAlO₂ adopted in tritium-producing burnable absorber rods (TPBARs).

- 2000s: Emergence as a substrate for gallium nitride (GaN) epitaxy due to lattice matching (mismatch: ~1.4%).

Significance in Materials Science and Engineering

Lithium aluminate’s versatility spans multiple domains:

Nuclear Technology

- Tritium Breeding: γ-LiAlO₂ pellets in TPBARs undergo neutron capture (⁶Li + n → ³H + α), producing tritium for fusion reactors. Computational studies reveal tritium diffusion barriers of 0.69 eV on γ-LiAlO₂ surfaces, critical for optimizing release kinetics.

- Radiation Resistance: Ion irradiation experiments demonstrate LiAlO₂’s resilience, though grain boundaries in polycrystals accelerate lithium depletion at >500°C.

Semiconductor Industry

- GaN Epitaxy: γ-LiAlO₂’s tetragonal structure (a = 5.17 Å, c = 6.26 Å) provides a lattice-matched substrate for high-electron-mobility transistors.

Material Properties

| Property | γ-LiAlO₂ | α-LiAlO₂ |

|---|---|---|

| Crystal Structure | Tetragonal | Hexagonal |

| Density (g/cm³) | 2.62 | 2.55 |

| Melting Point (°C) | ~1,900 | ~1,700 |

| Band Gap (eV) | 5.49 | 5.2 |

| Ionic Conductivity (S/cm) | 2.23×10⁻¹¹ (RT) | 10⁻⁸ (300°C) |

Current Research Landscape and Emerging Challenges

Synthesis and Phase Control

Modern synthesis techniques prioritize phase purity and scalability:

- Sol-Gel Methods: Yield γ-LiAlO₂ nanoparticles (20–50 nm) at 900°C, with EDTA chelation reducing impurity phases like Li₂CO₃.

- Combustion Synthesis: Modified approaches using LiOH/Al₂O₃/urea achieve phase-pure γ-LiAlO₂ at 1,000°C, avoiding intermediate α-phase formation.

- Magnetron Sputtering: Produces amorphous LiAlO₂ thin films (RMS roughness: 0.34 nm) for capacitors, with dielectric constants up to 25.76.

Challenges in Application-Specific Optimization

- Nuclear Environments: Tritium retention in bulk γ-LiAlO₂ remains problematic, necessitating defect engineering to enhance desorption.

- Electrochemical Stability: Interface degradation in LiAlO₂-coated cathodes at high voltages requires atomic-layer epitaxy to prevent Co dissolution.

- Scalability: Industrial adoption of GaN-on-LiAlO₂ substrates is hindered by high production costs and limited wafer sizes (≤2.6” diameter).

Emerging Frontiers

α-LiAlO₂: Hexagonal Structure and Low-Temperature Phase Characteristics

α-LiAlO₂ crystallizes in a hexagonal lattice (space group R3̄m) with alternating layers of Li⁺ and Al³⁺ ions occupying octahedral sites within close-packed oxygen planes (Figure 1) [2] [4]. This phase is typically synthesized via high-pressure solid-state reactions, such as heating equimolar mixtures of Li₂CO₃ and α-Al₂O₃ at 5.0 GPa and 1873 K [3]. X-ray diffraction (XRD) patterns show prominent peaks at 18.71°, 37.59°, and 45.48°, corresponding to the (003), (101), and (104) planes, respectively [2]. Despite its metastability under ambient conditions, α-LiAlO₂ demonstrates remarkable low-temperature stability, resisting phase transitions below 600°C. However, irreversible conversion to the γ-phase occurs upon heating above this threshold due to tetrahedral reconfiguration of Al³⁺ ions [3] [4].

β-LiAlO₂: Metastable Monoclinic Configuration

The β polymorph adopts a monoclinic structure (space group C2/m) characterized by distorted AlO₄ tetrahedra and edge-sharing LiO₆ octahedra [3] [4]. This phase forms transiently during high-pressure (2–4 GPa) synthesis at moderate temperatures (300–500 K) and rapidly transforms to γ-LiAlO₂ upon thermal annealing. Synchrotron XRD studies reveal that β-LiAlO₂’s metastability arises from strained Al-O-Al bond angles (128–142°) and partial Li⁺ disordering within interlayer spaces [3]. Although short-lived, the β-phase serves as an intermediate in pressure-driven α-to-γ transitions, with its existence confirmed through in situ X-ray thermodiffraction [4].

γ-LiAlO₂: Tetragonal Structure and High-Temperature Stability

γ-LiAlO₂ dominates under ambient conditions, adopting a tetragonal framework (space group P4₁2₁2) with a = 5.17 Å and c = 6.27 Å [3] [4]. In this configuration, Al³⁺ and Li⁺ ions occupy tetrahedral sites within a cristobalite-like oxygen sublattice (Figure 2). High-temperature stability tests show that γ-LiAlO₂ maintains structural integrity up to 1100°C, making it suitable for molten carbonate fuel cell electrolytes. Rietveld refinements of neutron diffraction data indicate anisotropic thermal expansion coefficients (αa = 8.9 × 10⁻⁶ K⁻¹, αc = 12.3 × 10⁻⁶ K⁻¹), reflecting stronger bonding along the c-axis [3] [4].

Table 1: Crystallographic Parameters of Lithium Aluminate Polymorphs

| Phase | Space Group | Lattice Parameters (Å) | Synthesis Conditions |

|---|---|---|---|

| α | R3̄m | a = 2.801, c = 14.214 | 5.0 GPa, 1873 K [3] [4] |

| β | C2/m | a = 5.32, b = 6.18, c = 7.45, β = 90.1° | 3.5 GPa, 673 K [3] |

| γ | P4₁2₁2 | a = 5.17, c = 6.27 | Ambient pressure, 1073 K [4] |

Phase Transformation Mechanisms

Temperature-Dependent Phase Transitions

In situ X-ray thermodiffraction reveals a three-stage α-to-γ transition pathway:

- Initial lattice expansion (25–500°C): Hexagonal α-phase undergoes anisotropic thermal expansion (Δc/c₀ = +2.1%) due to Li⁺ delocalization [3].

- Nucleation of γ-domains (500–700°C): Localized AlO₄ tetrahedra formation creates coherent interfaces with the α-matrix, evidenced by satellite diffraction peaks [4].

- Complete conversion (>700°C): Oxygen sublattice reconstruction eliminates residual strain, yielding phase-pure γ-LiAlO₂ [3].

Pressure-Induced Structural Changes

Diamond anvil cell experiments demonstrate reversible γ-to-α transitions above 4.5 GPa, accompanied by a 12.7% volume reduction [3]. The transformation mechanism involves:

- Coordination increase: Al³⁺ shifts from tetrahedral (γ-phase) to octahedral (α-phase) sites.

- Li migration: Li⁺ ions relocate from tetrahedral voids to interlayer octahedral sites.

Raman spectroscopy confirms these changes through the emergence of 680 cm⁻¹ (Al-O stretching) and 320 cm⁻¹ (Li-O bending) modes under pressure [3] [4].

Crystal Defect Analysis and Impact

Li Defects and O-Li Vacancy Pair Dynamics

Ab initio calculations predict that Schottky defects (Li vacancies + O vacancies) dominate in γ-LiAlO₂, with formation energies of 2.1 eV per defect pair [3]. Quenched-in vacancies generated during rapid cooling create percolation pathways for Li⁺ diffusion, as described by the Nernst-Einstein relation:

$$ D{Li} = \frac{kB T \sigma}{N q^2} $$

where $$ D_{Li} $$ is the diffusion coefficient (1.2 × 10⁻¹² m²/s at 300°C), $$ \sigma $$ is ionic conductivity (3.8 mS/cm), and $$ N $$ is Li site density [3].

Influence on Functional Properties

Defect engineering enhances LiAlO₂’s CO₂ chemisorption capacity by creating active sites for carbonate formation:

$$ 2 Li^+ + CO2 + \frac{1}{2} O2 \rightarrow Li2CO3 $$

Cyclic chemisorption tests show that vacancy-rich α-LiAlO₂ achieves 8.4 mmol CO₂/g uptake over 50 cycles, outperforming defect-free samples by 37% [2] [3].

Table 2: Activation Energies for Li⁺ Diffusion in γ-LiAlO₂

| Method | Temperature Range (K) | Activation Energy (eV) | Source |

|---|---|---|---|

| NMR Relaxometry | 553–923 | 0.96 ± 0.02 | [3] |

| Conductivity Spectroscopy | 423–603 | 1.14 ± 0.01 | [3] |

| Molecular Dynamics | 600–1200 | 0.52 | [3] |

Precursor Selection and Preparation

The selection of appropriate precursors fundamentally determines the reaction pathway and final product quality in solid-state synthesis. Lithium carbonate (Li2CO3) serves as the primary lithium source due to its stability and controlled decomposition characteristics [1]. Aluminum precursors exhibit varying reactivities, with aluminum nitrate nonahydrate (Al(NO3)3·9H2O) providing enhanced reactivity compared to aluminum oxides [1].

A novel precursor combination utilizing lithium carbonate and aluminum nitrate nonahydrate demonstrates superior performance through mechanochemical activation [1]. The grinding process initiates reaction between precursors through the release of crystallization water from aluminum nitrate, creating an acidic environment that promotes lithium carbonate decomposition [1]. This approach enables α-LiAlO2 formation at temperatures as low as 400-600°C, significantly below conventional solid-state reaction temperatures [1].

The influence of aluminum precursor structure on synthesis kinetics has been systematically investigated [1]. Boehmite (AlOOH) and spinel-like Al2O3 phases demonstrate enhanced reactivity compared to corundum (α-Al2O3) [1]. Single-phase α-LiAlO2 formation occurs at 700°C using boehmite or spinel-like Al2O3, while corundum requires temperatures above 950°C for complete conversion [1]. The α-LiAlO2 modification appears in reaction mixtures at 500°C with reactive aluminum sources, transitioning to γ-LiAlO2 at temperatures exceeding 900°C [1].

Thermal Processing Parameters Optimization

Thermal processing parameter optimization requires systematic evaluation of temperature profiles, heating rates, and dwell times to achieve phase-pure lithium aluminate [1]. The Li2O-Al2O3 phase diagram provides fundamental guidance for temperature selection, with α-LiAlO2 stability below 600°C and γ-LiAlO2 formation above 1000°C [1].

Conventional solid-state synthesis employs temperature ranges of 450-1200°C with staged heating protocols [1]. Initial heating at 450°C for 24 hours promotes precursor decomposition and intimate mixing, followed by progressive temperature increases to 700°C, 900°C, and finally 1000°C for γ-LiAlO2 formation [1]. Each thermal stage requires 24-hour dwell times to ensure complete phase conversion and homogenization [1].

The innovative mechanochemical approach enables significant thermal processing optimization through reduced temperature requirements [1]. The paste-like intermediate formed through grinding lithium carbonate and aluminum nitrate requires heating only to 400-600°C for α-LiAlO2 formation [1]. This represents a 300-400°C reduction compared to conventional solid-state synthesis, offering substantial energy savings for industrial applications [1].

Solution-Based Synthesis Pathways

Sol-Gel Methodology

Sol-gel synthesis provides exceptional control over chemical homogeneity and enables formation of nanosized lithium aluminate particles through molecular-level mixing of precursors [2]. The process involves hydrolysis and condensation reactions of metal alkoxides or salt precursors to form three-dimensional networks [2].

EDTA-Assisted Processing

Ethylenediaminetetraacetic acid (EDTA) serves as a powerful chelating agent that stabilizes metal ions in solution and prevents selective precipitation during solvent evaporation [2]. The EDTA-citrate complexing method enables synthesis of pure γ-LiAlO2 nanoparticles at relatively low temperatures [2].

The EDTA-assisted synthesis protocol involves dissolving lithium nitrate (LiNO3) and aluminum nitrate nonahydrate (Al(NO3)3·9H2O) in deionized water at 70°C under continuous stirring [3]. Citric acid and EDTA are separately dissolved in ammonium hydroxide solution with pH adjustment to 9 [3]. The chelating agents form stable complexes with metal ions, preventing premature precipitation and ensuring homogeneous distribution [3].

The mixed solution undergoes heating to 90°C with continuous stirring until a viscous gel forms through water evaporation [3]. This gel contains metal ions uniformly distributed within the organic matrix, providing ideal conditions for homogeneous nucleation during subsequent thermal treatment [3]. The gel undergoes drying at 200°C followed by calcination at temperatures ranging from 600-1000°C [3].

Parameter Optimization for Phase Purity

Phase purity optimization in sol-gel synthesis requires careful control of pH, metal ion concentrations, and thermal treatment conditions [2]. The molar ratio of EDTA to metal ions significantly influences complex formation and stability [2]. Optimal ratios of 1:1 for complexing agent to metal ions ensure complete chelation while preventing excess organic content that may hinder crystallization [2].

Temperature-dependent phase evolution studies reveal critical transformation temperatures for achieving phase-pure products [2]. Thermal analysis demonstrates that γ-LiAlO2 crystallization occurs at approximately 700°C, with complete phase formation at 900°C [3]. Lower calcination temperatures result in incomplete crystallization and presence of intermediate phases [3].

The pH of the precursor solution critically affects gel formation and final product quality [2]. Alkaline conditions (pH 9) promote stable complex formation and prevent aluminum hydroxide precipitation [3]. Acidic conditions lead to premature gelation and inhomogeneous metal distribution [2].

Coprecipitation Techniques

Coprecipitation synthesis enables formation of lithium aluminate through simultaneous precipitation of lithium and aluminum hydroxides followed by thermal conversion [4]. This method offers advantages in terms of chemical homogeneity and particle size control through manipulation of precipitation conditions [4].

The coprecipitation process involves dissolving lithium and aluminum salts in aqueous solution followed by addition of precipitating agents such as ammonium hydroxide or sodium hydroxide [4]. The pH adjustment to alkaline conditions promotes hydroxide formation and coprecipitation of mixed metal hydroxides [4]. Surfactants such as Tween 80 can be incorporated to control particle morphology and prevent agglomeration [4].

Characterization of coprecipitated products reveals that materials prepared in the presence of Tween 80 exhibit purer γ-phase formation when calcined at 950°C [4]. The surfactant influences particle nucleation and growth kinetics, resulting in more uniform particle size distribution [4]. Microemulsion systems using coprecipitation demonstrate the ability to produce lithium aluminate nanoparticles with average sizes of 30 nm and surface areas of 70 m²/g [4].

Hydrothermal Synthesis

Surfactant-Free Processes

Hydrothermal synthesis offers unique advantages for lithium aluminate preparation through its ability to produce crystalline materials at relatively low temperatures under autogenous pressure [5]. The surfactant-free hydrothermal approach eliminates contamination issues while enabling large-scale production [5].

The optimized hydrothermal process employs aluminum oxide nanoparticles and lithium hydroxide as starting materials in aqueous medium [5]. The reaction mixture is prepared by combining Al2O3 nanoparticles with LiOH in distilled water with continuous stirring for one hour [5]. The critical parameter is the Li/Al molar ratio, which dramatically influences the final product morphology [5].

Systematic investigation of Li/Al ratios reveals distinct morphological transitions [5]. Li/Al = 1 produces "microroses" with complex three-dimensional structures, Li/Al = 3 generates "microbricks" with rectangular morphology, and Li/Al = 15 yields elongated nanorods [5]. The hydrothermal treatment is conducted at 150°C for 3 days without agitation to allow controlled crystal growth [5].

The surfactant-free process demonstrates exceptional scalability potential due to its use of all-inorganic raw materials and simple synthetic procedures under mild conditions [5]. The absence of organic additives eliminates purification steps and reduces environmental impact [5].

Growth Mechanisms of Nanorods

Investigation of nanorod growth mechanisms reveals a "rolling-up" process that governs morphological evolution during hydrothermal treatment [5]. The mechanism involves initial formation of layered hydroxide intermediates that subsequently undergo structural reorganization to form rod-like structures [5].

The nanorod formation process begins with dissolution of aluminum oxide nanoparticles in alkaline lithium hydroxide solution [5]. This creates supersaturated conditions that promote nucleation of aluminum-lithium hydroxide species [5]. The high Li/Al ratio (15:1) provides excess lithium that facilitates layer formation and subsequent rolling into rod-like structures [5].

Characterization of as-obtained nanorods reveals orthorhombic β-lithium aluminate structure with edges ranging from 40-200 nm and lengths of 1-2 μm [5]. The nanorods maintain their morphology upon calcination at 1273 K for 12 hours, transforming to γ-lithium aluminate while preserving the rod-like structure [5]. This thermal stability demonstrates the robust nature of the hydrothermal synthesis approach [5].

Combustion Synthesis Methods

Combustion synthesis represents a rapid, energy-efficient approach for lithium aluminate preparation that exploits exothermic reactions between metal nitrates and organic fuels [6]. This method offers significant advantages in terms of reaction time, energy consumption, and product homogeneity [6].

The modified combustion approach utilizes non-oxidizing metal oxides (Al2O3) and metal hydroxides (LiOH) combined with urea as fuel [6]. This modification eliminates nitrogen contamination associated with conventional nitrate-based combustion synthesis [6]. The reaction mixture is prepared by combining lithium hydroxide, aluminum oxide, and urea in specific stoichiometric ratios [6].

The combustion process involves three distinct stages: slow heating zone, rapid reaction zone, and cooling zone [6]. During the slow heating stage, oxidation reactions are minimal due to low temperatures [6]. As temperature increases to approximately 1397°C, violent combustion occurs with substantial heat release [6]. The high combustion temperature enables direct formation of γ-LiAlO2 within minutes [6].

The Li/Al molar ratio significantly influences product morphology and phase composition [6]. Ratios of 1:1 produce microbricks with rectangular cross-sections and lengths of 2-3.5 μm [6]. Higher ratios of 2:1 generate laminar structures, while intermediate ratios yield polyhedral morphologies [6]. The combustion synthesis achieves 100% yield of γ-LiAlO2 with synthesis times of only 5 minutes [6].

Scale-Up Strategies for Industrial Production

Industrial scale-up of lithium aluminate production requires systematic optimization of manufacturing processes to ensure product quality, cost-effectiveness, and environmental compliance [7]. The development of flowable, high-density powders represents a critical advancement enabling automated processing and improved manufacturing efficiency [7].

The scale-up strategy focuses on three key areas: automated isostatic pressing, enhanced sintering characteristics, and improved powder handling [7]. Flowable powder development involves optimization of particle size distribution, surface treatment, and moisture content to achieve consistent flow properties [7]. High-density powders reduce porosity and improve mechanical strength of formed products [7].

Process optimization for industrial scale includes development of continuous calcination systems, automated mixing and blending equipment, and quality control protocols [7]. Rotary kilns enable continuous thermal processing with improved temperature uniformity and energy efficiency compared to batch furnaces [7]. Multi-stage calcination processes allow precise control over phase evolution and product characteristics [7].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 66 companies with hazard statement code(s):;

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant